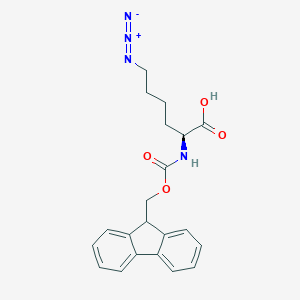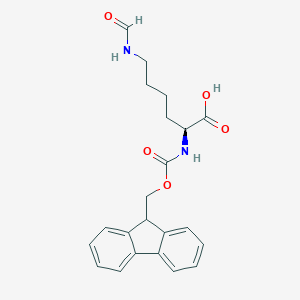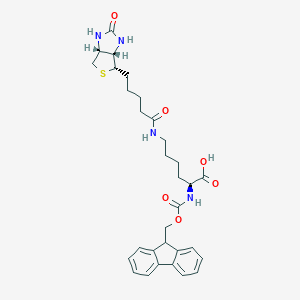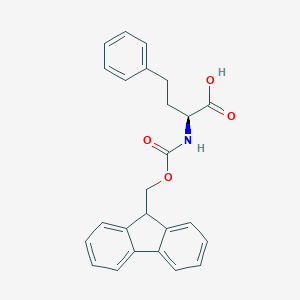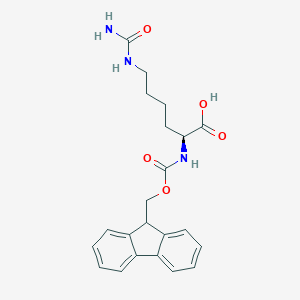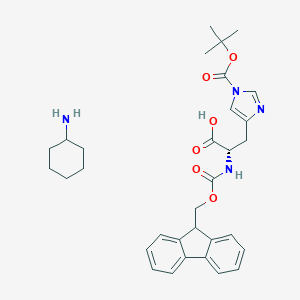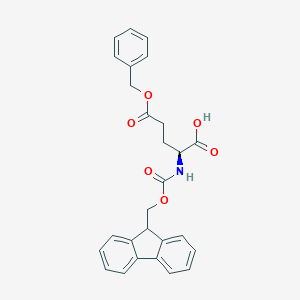
Fmoc-o-t-butyl-l-beta-homotyrosine
Übersicht
Beschreibung
Fmoc-o-t-butyl-l-beta-homotyrosine is a biochemical used for proteomics research . It is also known as Fmoc-L-β-HomoTyr (tBu)-OH .
Molecular Structure Analysis
The molecular formula of Fmoc-o-t-butyl-l-beta-homotyrosine is C29H31NO5 . Its molecular weight is 473.56 .Chemical Reactions Analysis
Fmoc-o-t-butyl-l-beta-homotyrosine is suitable for Fmoc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
Fmoc-o-t-butyl-l-beta-homotyrosine is a white to faint beige powder . It has a molecular weight of 473.56 .Wissenschaftliche Forschungsanwendungen
“Fmoc-o-t-butyl-l-beta-homotyrosine” is a type of unusual amino acid that is often used in peptide synthesis . It is typically used in the field of biochemistry, particularly in the area of protein engineering and design. The Fmoc group (Fluorenylmethyloxycarbonyl) is a type of protecting group used in solid-phase peptide synthesis. It protects the amino group of the amino acid during the synthesis process .
The method of application typically involves solid-phase peptide synthesis . In this process, the carboxyl group of the first amino acid is attached to a solid support, and the amino group is protected by the Fmoc group. The Fmoc group is then removed, and the next amino acid (with its amino group also protected by an Fmoc group) is added. This process is repeated until the desired peptide sequence is obtained .
While it’s challenging to find specific applications for “Fmoc-o-t-butyl-l-beta-homotyrosine”, it’s important to note that this compound is a type of unusual amino acid that is often used in peptide synthesis . Here are some potential applications based on its general use in peptide synthesis:
-
Drug Development : Peptides synthesized using unusual amino acids like “Fmoc-o-t-butyl-l-beta-homotyrosine” can be used in the development of new drugs. These peptides can have unique properties, such as increased stability or altered biological activity, which can make them useful as therapeutic agents .
-
Protein Engineering : In the field of protein engineering, unusual amino acids can be used to create proteins with novel properties. This can be useful for developing proteins with enhanced functionality or stability .
-
Biological Research : Peptides synthesized using unusual amino acids can be used in various types of biological research. For example, they can be used to study protein-protein interactions, or to investigate the role of specific amino acids in protein function .
-
Biochemical Assays : These peptides can also be used in biochemical assays. For example, they can be used as substrates in enzymatic reactions, or as ligands in binding assays .
-
Material Science : In the field of material science, peptides can be used to create self-assembling materials, bioactive surfaces, and other novel materials .
-
Bioprocessing : In bioprocessing, peptides can be used in various ways, such as in the production of biofuels, in environmental remediation, or in the production of specialty chemicals .
-
Pharmaceutical Research : Unusual amino acids like “Fmoc-o-t-butyl-l-beta-homotyrosine” can be used to synthesize peptides with unique properties, which can be potential candidates for drug development .
-
Protein-Protein Interaction Studies : These unusual amino acids can be incorporated into peptides to study protein-protein interactions, providing insights into biological processes .
-
Enzyme Substrate Studies : The synthesized peptides can be used as substrates in enzymatic reactions, helping to understand the specificity and mechanism of enzymes .
-
Development of Bioactive Surfaces : Peptides with unusual amino acids can be used to create bioactive surfaces, which can have applications in biomedical devices .
-
Material Science : In the field of material science, peptides can be used to create self-assembling materials, bioactive surfaces, and other novel materials .
-
Bioprocessing : In bioprocessing, peptides can be used in various ways, such as in the production of biofuels, in environmental remediation, or in the production of specialty chemicals .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSELQEYJTCCG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944597 | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-o-t-butyl-l-beta-homotyrosine | |
CAS RN |
219967-69-8 | |
| Record name | (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219967-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



